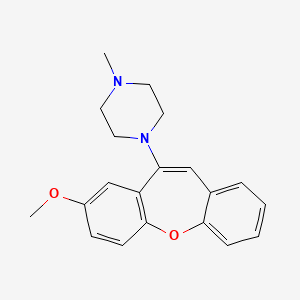
Metoxepin
概要
説明
メトキセピンは、分子式がC19H21NOである化学化合物です。これは、主要な抑うつ障害、不安障害、慢性蕁麻疹、および不眠症の治療に使用される三環系抗うつ剤(TCA)です。 メトキセピンは脳内におけるノルエピネフリンとセロトニンのレベルを増加させることで作用し、気分の改善と不安の軽減を助けます .
科学的研究の応用
Metoxepin has a wide range of scientific research applications, including:
Chemistry: Used as a model compound in studies of tricyclic antidepressants and their chemical properties.
Biology: Investigated for its effects on neurotransmitter levels and receptor binding in the brain.
Medicine: Studied for its therapeutic potential in treating depression, anxiety, and other psychiatric disorders.
Industry: Used in the development of new pharmaceutical formulations and drug delivery systems.
準備方法
合成経路と反応条件
メトキセピンは、ジベンゾオキセピンとジメチルアミノプロピルクロリドの縮合を含む一連の化学反応によって合成できます。反応は通常、水酸化ナトリウムまたは炭酸カリウムなどの塩基の存在下で行われます。 生成された生成物はその後、再結晶またはクロマトグラフィーによって精製され、純粋なメトキセピンが得られます .
工業的生産方法
工業的な設定では、メトキセピンは、反応条件が収率と純度を高く維持するために慎重に制御される大型の化学反応器を使用して生産されます。このプロセスには、温度、圧力、pHなどのパラメータを監視および調整するための自動システムの使用が含まれます。 最終製品は、医薬品規格に適合していることを確認するために、厳格な品質管理措置を受けます .
化学反応解析
反応の種類
メトキセピンは、以下を含むさまざまな化学反応を受けます。
酸化: メトキセピンは、対応するN-オキシド誘導体を形成するために酸化できます。
還元: この化合物は、対応する第二級アミン誘導体を形成するために還元できます。
一般的な試薬と条件
酸化: 一般的な酸化剤には、過酸化水素とm-クロロ過安息香酸が含まれます。
還元: 水素化リチウムアルミニウムまたは水素化ホウ素ナトリウムなどの還元剤が使用されます。
形成される主な生成物
酸化: メトキセピンのN-オキシド誘導体。
還元: 第二級アミン誘導体。
科学研究の応用
メトキセピンは、以下を含む幅広い科学研究の応用を持っています。
化学: 三環系抗うつ剤とその化学的性質の研究におけるモデル化合物として使用されます。
生物学: 脳内における神経伝達物質レベルと受容体結合への影響について調査されています。
医学: うつ病、不安、その他の精神障害の治療における治療の可能性について研究されています。
化学反応の分析
Types of Reactions
Metoxepin undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form its corresponding N-oxide derivative.
Reduction: The compound can be reduced to form its secondary amine derivative.
Substitution: This compound can undergo nucleophilic substitution reactions, where the dimethylamino group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles such as alkyl halides or amines are employed in substitution reactions.
Major Products Formed
Oxidation: N-oxide derivative of this compound.
Reduction: Secondary amine derivative.
Substitution: Various substituted derivatives depending on the nucleophile used.
作用機序
メトキセピンは、ノルエピネフリンとセロトニンの再取り込みを阻害することで作用し、これらの神経伝達物質のシナプス間隙におけるレベルを上昇させます。これは神経伝達を強化し、気分と不安の症状を改善します。 メトキセピンはまた、抗ヒスタミン作用と抗コリン作用を有し、鎮静作用に寄与しています .
類似の化合物との比較
類似の化合物
アミトリプチリン: 化学構造は異なるが、同様の治療効果を持つ別の三環系抗うつ剤。
イミプラミン: うつ病と夜尿症の治療に使用される三環系抗うつ剤。
ノルトリプチリン: アミトリプチリンの代謝物で、薬理学的特性が似ています.
メトキセピンの独自性
メトキセピンは、ジベンゾオキセピン部分を含む化学構造が独特です。この構造は、強力な抗ヒスタミン作用と抗コリン作用など、その独特の薬理学的プロファイルに貢献しています。 さらに、メトキセピンは、慢性蕁麻疹と不眠症の治療能力が、他の三環系抗うつ剤とは異なります .
類似化合物との比較
Similar Compounds
Amitriptyline: Another tricyclic antidepressant with similar therapeutic effects but different chemical structure.
Imipramine: A tricyclic antidepressant used to treat depression and enuresis.
Nortriptyline: A metabolite of amitriptyline with similar pharmacological properties.
Uniqueness of Metoxepin
This compound is unique in its chemical structure, which includes a dibenzoxepin moiety. This structure contributes to its distinct pharmacological profile, including its potent antihistaminic and anticholinergic effects. Additionally, this compound’s ability to treat chronic hives and insomnia sets it apart from other tricyclic antidepressants .
特性
IUPAC Name |
1-(3-methoxybenzo[b][1]benzoxepin-5-yl)-4-methylpiperazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O2/c1-21-9-11-22(12-10-21)18-13-15-5-3-4-6-19(15)24-20-8-7-16(23-2)14-17(18)20/h3-8,13-14H,9-12H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GXGQMMZHTFRNBT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C2=CC3=CC=CC=C3OC4=C2C=C(C=C4)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90176460 | |
| Record name | Metoxepin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90176460 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
322.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
22013-23-6 | |
| Record name | Metoxepin [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022013236 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Metoxepin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90176460 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | METOXEPIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Z8EZK2DSIT | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


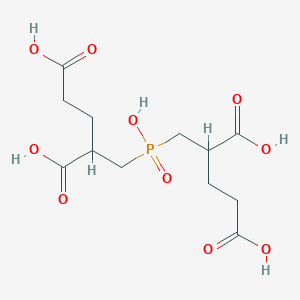
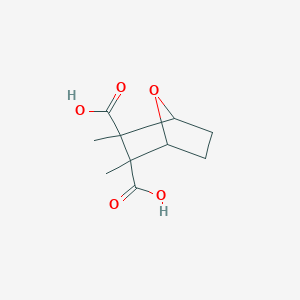
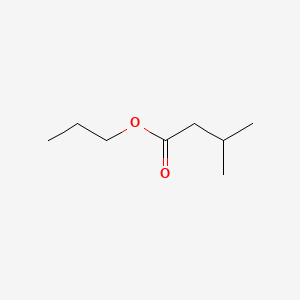
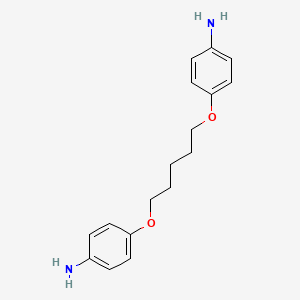



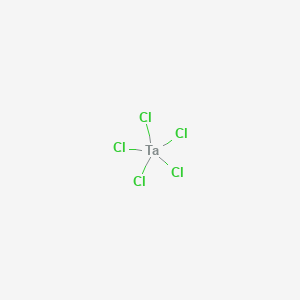


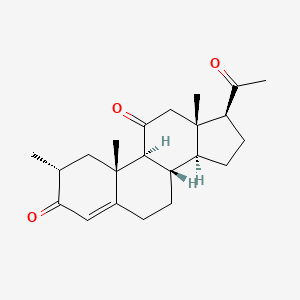
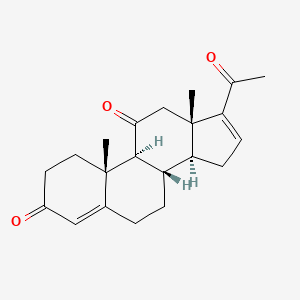
![2-((5,11-Dimethyl-6H-pyrido[4,3-b]carbazol-9-yl)oxy)-N,N-dimethylethanamine](/img/structure/B1210323.png)

